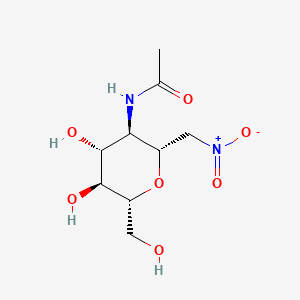

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane is a useful research compound. Its molecular formula is C9H16N2O7 and its molecular weight is 264.234. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane serves as a foundational molecule in synthesizing various glycosyl donors, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride, and in generating oligosaccharides with a natural 2-acetamido group. The molecule's moderate reactivity allows for stereoselective formation of glycosides and oligosaccharides, crucial in biochemical syntheses (Pertel et al., 2018).

Antitumor and Anti-depression Activities

Derivatives of this compound have been found to exhibit promising antitumor activities. For example, diosgenyl glycosides derived from this molecule show increased apoptotic B cells in chronic lymphotic leukemia, highlighting potential therapeutic applications in cancer treatment (Myszka et al., 2003). Furthermore, phenolic derivatives of this molecule exhibit significant anti-depression activities, presenting potential avenues for psychiatric treatment (Dai Xiao-chang, 2009).

Glycosylation and Glycobiology Research

The molecule is pivotal in glycobiology research, aiding in the synthesis of various glycosides and oligosaccharides. Syntheses involving this compound contribute to the understanding of glycosylation processes, glycosidic bond formation, and the overall architecture of carbohydrates (Kroutil et al., 2001).

Computational Analyses and Drug Design

Computational analyses involving this compound contribute to the understanding of its interactions with enzymes like O-GlcNAcase. These studies are instrumental in the rational design of new inhibitors for various diseases, including cancer, Alzheimer's disease, and type II diabetes (Alencar et al., 2012).

Structural Analysis and Material Science

Structural analysis of compounds derived from this compound provides insights into their crystalline forms, bonding configurations, and molecular interactions, crucial for material science and pharmaceutical formulation (Peikow et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds such as o-glcnacase (oga) and hexa/hexb have been mentioned . These enzymes play a crucial role in the metabolism of N-acetylglucosamine, a monosaccharide that is important in various biological processes.

Mode of Action

Enzymes like oga and hexa/hexb, which might be potential targets, utilize a substrate-assisted catalytic mechanism, where the 2-acetamido group of the substrate forms an oxazoline intermediate .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(nitromethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O7/c1-4(13)10-7-5(2-11(16)17)18-6(3-12)8(14)9(7)15/h5-9,12,14-15H,2-3H2,1H3,(H,10,13)/t5-,6+,7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVQIJQFUEEIB-KVEIKIFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(OC(C(C1O)O)CO)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)

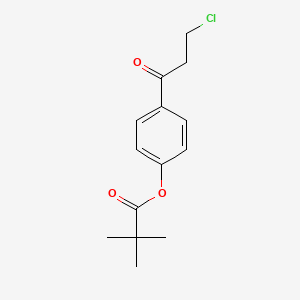

![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)

![1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B590395.png)